3-((2-Aminocyclohexyl)methyl)-4-methylcyclohexylamine 3-((2-Aminocyclohexyl)methyl)-4-methylcyclohexylamine
Brand Name: Vulcanchem
CAS No.: 90680-49-2
VCID: VC17006991
InChI: InChI=1S/C14H28N2/c1-10-6-7-13(15)9-12(10)8-11-4-2-3-5-14(11)16/h10-14H,2-9,15-16H2,1H3
SMILES:
Molecular Formula: C14H28N2
Molecular Weight: 224.39 g/mol

3-((2-Aminocyclohexyl)methyl)-4-methylcyclohexylamine

CAS No.: 90680-49-2

Cat. No.: VC17006991

Molecular Formula: C14H28N2

Molecular Weight: 224.39 g/mol

* For research use only. Not for human or veterinary use.

3-((2-Aminocyclohexyl)methyl)-4-methylcyclohexylamine - 90680-49-2

Specification

CAS No. 90680-49-2
Molecular Formula C14H28N2
Molecular Weight 224.39 g/mol
IUPAC Name 3-[(2-aminocyclohexyl)methyl]-4-methylcyclohexan-1-amine
Standard InChI InChI=1S/C14H28N2/c1-10-6-7-13(15)9-12(10)8-11-4-2-3-5-14(11)16/h10-14H,2-9,15-16H2,1H3
Standard InChI Key KYOKINKVOPDHLX-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1CC2CCCCC2N)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a unique bicyclic framework comprising two cyclohexylamine moieties connected via a methylene bridge. The primary structure includes:

  • A 4-methylcyclohexylamine group substituted at the 3-position.

  • A 2-aminocyclohexyl group linked via a methylene (-CH2-) group to the 4-methylcyclohexylamine backbone.

The molecular formula is C14H28N2, with a molar mass of 224.39 g/mol. Key stereochemical considerations arise from the cyclohexane rings, which may adopt chair conformations, and the amine groups, which introduce potential for cis-trans isomerism .

Table 1: Predicted Physicochemical Properties

PropertyValue/Description
Boiling Point~290–310°C (estimated via group contribution)
Water SolubilityLow (hydrophobic cyclohexyl domains)
pKa (Amine Groups)~9.5–10.5 (typical for aliphatic amines)

Synthetic Approaches and Challenges

Retrospective Analysis of Analogous Syntheses

While no direct synthesis of 3-((2-Aminocyclohexyl)methyl)-4-methylcyclohexylamine is documented, related cyclohexylamine derivatives provide methodological insights:

Hydrogenation Strategies

The hydrogenation of aromatic precursors, as demonstrated in the synthesis of cis-4-methylcyclohexylamine using rhodium-carbon catalysts , could theoretically be adapted. For example:

  • Hydrogenation of a substituted biphenylboronic acid precursor might yield the bicyclic framework.

  • Challenges include controlling stereoselectivity at multiple chiral centers and preventing over-reduction.

Multi-Step Assembly

A plausible route involves:

  • Friedel-Crafts alkylation to couple cyclohexene derivatives.

  • Buchwald-Hartwig amination to install amine groups.

  • Catalytic asymmetric hydrogenation to control stereochemistry.

Metal IonExpected Coordination GeometryPotential Application
Pd(II)Square planarSuzuki-Miyaura coupling
Fe(II)OctahedralOxygen activation catalysts

Challenges in Characterization and Scalability

Analytical Hurdles

  • Stereochemical Resolution: Differentiating diastereomers would require advanced chiral chromatography or X-ray crystallography.

  • Stability Under Ambient Conditions: Secondary amines are prone to oxidation, necessitating inert atmosphere handling.

Process Chemistry Limitations

  • Catalyst Deactivation: Multi-step syntheses risk catalyst poisoning by amine functionalities.

  • Yield Optimization: Steric hindrance from the methyl and methylene groups could limit reaction efficiencies.

Future Research Directions

Computational Modeling Priorities

  • DFT Studies: To predict thermodynamically favored conformers and reaction pathways.

  • ADMET Profiling: To assess bioavailability and toxicity risks early in development.

Experimental Focus Areas

  • Protective Group Chemistry: Exploring tert-butoxycarbonyl (Boc) or benzyl groups for amine protection.

  • Flow Chemistry Adaptations: To improve heat and mass transfer in hydrogenation steps.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator